molecular formula C6H8O3 B12678129 (2r)-4-Hydroxy-2,5-Dimethylfuran-3(2h)-One CAS No. 131222-82-7

(2r)-4-Hydroxy-2,5-Dimethylfuran-3(2h)-One

Cat. No.: B12678129
CAS No.: 131222-82-7
M. Wt: 128.13 g/mol
InChI Key: INAXVXBDKKUCGI-GSVOUGTGSA-N
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Description

(2R)-4-Hydroxy-2,5-Dimethylfuran-3(2H)-One is an organic compound with a furan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-Hydroxy-2,5-Dimethylfuran-3(2H)-One typically involves the use of specific reagents and catalysts under controlled conditions. One common method involves the cyclization of a suitable precursor compound in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-Hydroxy-2,5-Dimethylfuran-3(2H)-One undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The furan ring allows for substitution reactions, where functional groups can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2R)-4-Hydroxy-2,5-Dimethylfuran-3(2H)-One has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism of action of (2R)-4-Hydroxy-2,5-Dimethylfuran-3(2H)-One involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Furan-2(5H)-One: A structurally similar compound with different functional groups.

    2,5-Dimethylfuran: Lacks the hydroxyl group present in (2R)-4-Hydroxy-2,5-Dimethylfuran-3(2H)-One.

    4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone: Another related compound with slight structural variations.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

131222-82-7

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(2R)-4-hydroxy-2,5-dimethylfuran-3-one

InChI

InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3/t3-/m1/s1

InChI Key

INAXVXBDKKUCGI-GSVOUGTGSA-N

Isomeric SMILES

C[C@@H]1C(=O)C(=C(O1)C)O

Canonical SMILES

CC1C(=O)C(=C(O1)C)O

Origin of Product

United States

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